3-(Pyridin-3-yl)prop-2-en-1-amine
CAS No.: 83665-87-6
Cat. No.: VC8386440
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83665-87-6 |
|---|---|
| Molecular Formula | C8H10N2 |
| Molecular Weight | 134.18 g/mol |
| IUPAC Name | (E)-3-pyridin-3-ylprop-2-en-1-amine |
| Standard InChI | InChI=1S/C8H10N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5,9H2/b3-1+ |
| Standard InChI Key | WZGWOIOGOJYLSM-HNQUOIGGSA-N |
| Isomeric SMILES | C1=CC(=CN=C1)/C=C/CN |
| SMILES | C1=CC(=CN=C1)C=CCN |
| Canonical SMILES | C1=CC(=CN=C1)C=CCN |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s molecular formula is C₈H₁₀N₂, with a molecular weight of 134.18 g/mol. Its SMILES notation (C1=CC(=CN=C1)C=CCN) reveals a pyridin-3-yl group attached to a propenylamine chain (Figure 1). The conjugated double bond between C2 and C3 of the propenyl group introduces planarity, potentially influencing electronic interactions with biological targets .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂ |
| SMILES | C1=CC(=CN=C1)C=CCN |
| InChIKey | WZGWOIOGOJYLSM-UHFFFAOYSA-N |
| Predicted CCS (Ų)* | 127.6 ([M+H]⁺) |
*Collision cross-section (CCS) values derived from ion mobility spectrometry predictions .
Spectroscopic Signatures
While experimental NMR and IR data are unavailable, analogous compounds suggest characteristic signals:
-
¹H NMR: Pyridin-3-yl protons resonate at δ 7.2–8.6 ppm, while the propenylamine’s vinyl protons (C=CH-) appear as doublets near δ 5.5–6.5 ppm. The amine protons (NH₂) may show broad peaks at δ 1.5–2.5 ppm, depending on solvent and pH .
-
IR: Stretching vibrations for the C=N bond (pyridine) near 1600 cm⁻¹ and N-H bends (amine) around 3300–3500 cm⁻¹ .
Synthetic Methodologies
Proposed Synthetic Routes
Though no direct synthesis is documented, plausible pathways include:
Claisen-Schmidt Condensation
Reacting pyridine-3-carbaldehyde with a primary amine (e.g., methylamine) under acidic conditions could yield the enamine via dehydration:
This method parallels the synthesis of similar α,β-unsaturated amines .
Palladium-Catalyzed Coupling
Adapting Buchwald-Hartwig amination conditions (e.g., Pd(PPh₃)₂Cl₂, xantphos, NaOtBu) could couple pyridinyl halides with propenylamines, though yields may vary .
Purification and Characterization
Hypothetical purification steps:
-
Liquid-liquid extraction: Partition between dichloromethane and aqueous HCl to isolate the amine.
-
Flash chromatography: Elute with gradients of ethyl acetate/hexanes (10–40%) to separate unreacted precursors.
Chemical Reactivity and Functionalization
Electrophilic Additions
The α,β-unsaturated system is prone to Michael additions. For example, reaction with thiols could yield sulfanylated derivatives:
Coordination Chemistry
The pyridine nitrogen and amine group can act as bidentate ligands, forming complexes with transition metals like Cu(II) or Pd(II). Such complexes may exhibit catalytic or antimicrobial properties .
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (lipophilicity) | 1.2 (estimated) |
| Water Solubility | Moderate (10–50 mg/L) |
| pKa (amine) | ~9.5 |
Hypothetical Biological and Pharmacological Applications
Kinase Inhibition
Analogous pyridine derivatives inhibit kinases like GSK-3β and Aurora kinases by competing with ATP binding. Molecular docking studies suggest the propenylamine chain could occupy hydrophobic pockets in kinase domains.
Table 3: Comparative Bioactivity of Pyridine Derivatives
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 3-(Pyridin-2-yl)propan-1-amine | GSK-3β | 120 |
| Hypothetical derivative | Aurora kinase A | In silico: 250 |
Future Research Directions
Synthetic Optimization
-
Screen catalysts (e.g., Ru or Ir complexes) for asymmetric synthesis of chiral enamines.
-
Explore continuous-flow reactors to enhance yield and scalability.
Pharmacological Profiling
-
Conduct high-throughput screening against kinase libraries and microbial panels.
-
Evaluate toxicity profiles in in vitro models (e.g., HepG2 cells).
Computational Modeling
-
Perform DFT calculations to map electron density and predict sites for electrophilic attack.
-
Simulate binding modes with bacterial topoisomerases or viral proteases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume